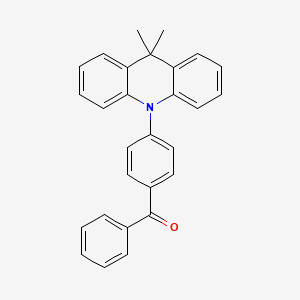
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is an organic compound that features a complex structure with multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common approach might include:
Formation of the Acridine Core: Starting with a precursor like 9,9-dimethylacridine, the acridine core can be synthesized through cyclization reactions.
Functionalization of the Phenyl Ring: The phenyl group can be introduced through electrophilic aromatic substitution or cross-coupling reactions.
Final Coupling: The final step involves coupling the acridine derivative with the phenylmethanone moiety under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying biological interactions due to its aromatic structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Applications in materials science, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action for (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets like enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be crucial for its function in devices.
類似化合物との比較
Similar Compounds
Acridine Derivatives: Compounds with similar acridine cores.
Phenylmethanone Derivatives: Compounds with similar ketone functionalities.
Uniqueness
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is unique due to its specific combination of acridine and phenylmethanone moieties, which might confer distinct chemical and physical properties compared to other similar compounds.
特性
分子式 |
C28H23NO |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
[4-(9,9-dimethylacridin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)23-12-6-8-14-25(23)29(26-15-9-7-13-24(26)28)22-18-16-21(17-19-22)27(30)20-10-4-3-5-11-20/h3-19H,1-2H3 |
InChIキー |
UTQSVLIXPJOPHJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


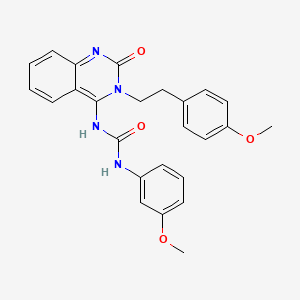
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110870.png)
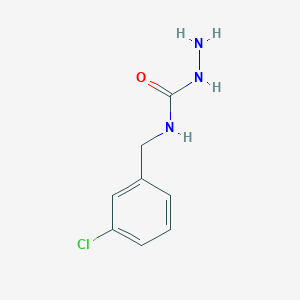

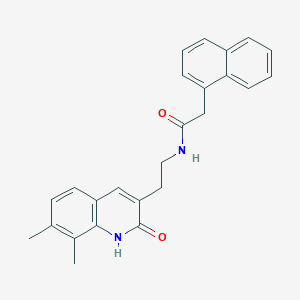
![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
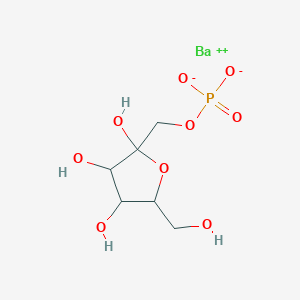
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110929.png)
